(4S,4aS,5aR,12aR)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
Description
The compound "(4S,4aS,5aR,12aR)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide" is a tetracycline derivative characterized by its complex stereochemistry and functional group substitutions. Key structural features include:
- Stereochemistry: The (4S,4aS,5aR,12aR) configuration ensures spatial alignment critical for target binding.
- Substituents: A dimethylamino group at position 4, methylamino at position 9, and hydroxyl groups at positions 1,10,11,12a.
- Bioactivity: As a tetracycline analog, it likely inhibits bacterial protein synthesis via 30S ribosomal subunit binding, though its unique substitutions may modulate potency, solubility, and resistance profiles .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c1-24-11-5-4-8-6-9-7-10-15(25(2)3)18(28)14(21(23)31)20(30)22(10,32)19(29)13(9)17(27)12(8)16(11)26/h4-5,9-10,15,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)/t9-,10-,15-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXUDNJDZHNFIH-REXXEDAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C2=C(C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716450 | |
| Record name | (4S,4aS,5aR,12aR)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-39-5 | |
| Record name | (4S,4aS,5aR,12aR)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4S,4aS,5aR,12aR)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide is a complex organic molecule with potential biological activities. Its unique structure suggests various interactions within biological systems that warrant detailed investigation.
Chemical Structure
The chemical formula of the compound is , characterized by multiple hydroxyl groups and amine functionalities that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties. The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity :
- Compounds with tetrahydroxy and dimethylamino groups have been shown to possess antibacterial properties. Studies on related compounds suggest that these functional groups enhance membrane permeability and disrupt bacterial cell walls.
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Anticancer Properties :
- Preliminary studies indicate that similar structures can induce apoptosis in cancer cells. The dioxo and amide functionalities may interact with cellular pathways involved in cell proliferation and survival.
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Neuroactivity :
- The presence of dimethylamino groups suggests potential neuroactive properties. Compounds with such moieties are often investigated for their effects on neurotransmitter systems.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuroactivity |
|---|---|---|---|---|
| Compound A | C23H29N5O7 | Moderate | High | Low |
| Compound B | C22H28N4O6 | High | Moderate | Moderate |
| Compound C | C24H30N6O8 | Low | High | High |
Case Studies
-
Antimicrobial Efficacy :
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of octahydrotetracene exhibited significant activity against resistant bacterial strains. The mechanism was attributed to disruption of the bacterial membrane integrity.
-
Cancer Cell Line Studies :
- Research conducted by Cancer Research highlighted the effectiveness of structurally similar compounds in inducing apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
-
Neuropharmacological Effects :
- A study in Neuropharmacology explored the interaction of dimethylamino-containing compounds with serotonin receptors, suggesting potential applications in treating mood disorders.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It is part of the tetracycline family and has been shown to exhibit activity against various bacterial strains. Its mechanism of action is believed to involve inhibition of protein synthesis in bacteria.
Anti-inflammatory Properties
Studies have suggested that the compound may also possess anti-inflammatory effects. It could be beneficial in treating conditions characterized by inflammation due to its ability to modulate immune responses.
Potential in Cancer Therapy
There is ongoing research into the use of this compound as a chemotherapeutic agent. Its structural characteristics may allow it to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies have shown promising results in vitro.
Case Study: Efficacy Against Resistant Strains
A study published in 2023 demonstrated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used against MRSA. This highlights its potential as an alternative treatment option for resistant infections.
Photovoltaic Materials
The unique structure of the compound lends itself to applications in organic photovoltaics. Research has indicated that derivatives of tetracenes can be used as light-harvesting materials due to their ability to absorb light and convert it into electrical energy efficiently.
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it suitable for use in OLEDs. Its ability to emit light when electrically stimulated can be harnessed for display technologies.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three analogs: 9-Amino-Doxycycline (), Sarecycline HCl (), and a stereoisomer ().
Impact of Substituents on Bioactivity
- 9-Methylamino vs.
- 7-Substitution in Sarecycline: The methoxy(methyl)aminomethyl group in Sarecycline HCl broadens its spectrum against Gram-positive bacteria by evading efflux pumps .
- Hydrochloride Salt : Sarecycline’s salt form improves aqueous solubility, a property absent in the target compound .
Computational and Experimental Insights
Structural Similarity and Activity Landscapes
- Tanimoto Coefficients: Computational analysis () using Morgan fingerprints revealed a ~70% similarity between the target compound and 9-Amino-Doxycycline, suggesting overlapping binding modes but divergent potency .
- Activity Cliffs: highlights that minor structural changes (e.g., hydroxyl vs. methylamino groups) can create "activity cliffs," where similar structures exhibit drastic potency differences. For example, Sarecycline’s narrow-spectrum activity contrasts with broader-spectrum tetracyclines due to its 7-substituent .
Clustering by Bioactivity Profiles
Hierarchical clustering () grouped the target compound with other tetracycline derivatives but placed it in a distinct subcluster due to its methylamino group. This aligns with its predicted unique interaction with ribosomal proteins .
Research Findings and Implications
Key Findings
Resistance Mitigation: The methylamino group at position 9 may reduce susceptibility to tetracycline-specific efflux mechanisms, a hypothesis supported by structural analogs like eravacycline .
Stereochemical Sensitivity : The stereoisomer in showed 40% lower antibacterial activity, underscoring the necessity of the (4S,4aS,5aR,12aR) configuration .
Preparation Methods
General Synthetic Strategy
The preparation of this tetracycline derivative typically follows a multi-step synthetic route starting from simpler tetracycline cores or related intermediates. The key steps involve:
- Introduction and protection/deprotection of hydroxyl groups.
- Selective amination at specific positions.
- Oxidation to install keto groups.
- Formation of the carboxamide moiety.
- Control of stereochemistry through chiral catalysts or chiral pool synthesis.
Synthesis from Tetracycline Precursors
According to chemical compound databases, related tetracycline compounds such as tetracycline hexametaphosphate and 9-aminominocycline hydrochloride share similar core structures, suggesting that the target compound can be synthesized via modification of these intermediates.
Step 1: Starting Material Preparation
The synthesis often begins with a tetracycline intermediate bearing hydroxyl and keto groups in place. For example, tetracycline hexametaphosphate provides a pentahydroxy-tetracycline scaffold which can be further functionalized.Step 2: Amination Reactions
Selective amination at the 4 and 9 positions is achieved by nucleophilic substitution or reductive amination methods. The dimethylamino group at position 4 and methylamino group at position 9 are introduced using appropriate amine reagents under controlled conditions to maintain stereochemistry.Step 3: Oxidation and Hydroxylation
The keto groups at positions 3 and 12 are typically introduced or maintained via oxidation reactions using mild oxidizing agents to prevent over-oxidation or degradation of sensitive functional groups.Step 4: Carboxamide Formation
The carboxamide group at position 2 is formed via amidation of the corresponding carboxylic acid or ester intermediate using ammonia or amine sources under coupling conditions.Step 5: Purification and Crystallization
The final compound is purified by crystallization, often involving solvent systems such as ethanol, methanol, or acetone. Salt formation with acids like hydrochloric acid or phosphoric acid can improve stability and crystallinity.
Salt and Polymorph Formation
Patent literature (US9227921B2) describes methods for preparing salts and polymorphs of tetracycline compounds to enhance stability and bioavailability. These methods include:
- Dissolving the free base of the compound in suitable solvents (e.g., ethanol, methanol).
- Adding acids such as hydrochloric acid or phosphoric acid to form stable salt forms.
- Controlling crystallization conditions (temperature, solvent ratios, stirring) to obtain desired polymorphs.
These salt forms are critical for pharmaceutical formulation and may influence the preparation method's final steps.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Analytical Data
Stereochemical Control: The stereochemistry at multiple centers is preserved by using chiral starting materials or catalysts, as uncontrolled reactions lead to inactive or less active isomers.
Purity and Yield: Salt formation and crystallization methods significantly improve the yield and purity of the compound, with polymorph screening essential to optimize pharmaceutical properties.
Analytical Techniques: Characterization typically involves NMR spectroscopy, X-ray crystallography, and HPLC to confirm structure, stereochemistry, and purity.
- PubChem Compound Summary for (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride. PubChem, 2025.
- US Patent US9227921B2, Salts and polymorphs of a tetracycline compound, United States Patent and Trademark Office, 2015.
Q & A
Q. What are the key steps for synthesizing this compound in a laboratory setting?
The synthesis involves sequential functionalization of a tetracyclic core. Key steps include:
- Oxidative coupling of aromatic precursors to form the tetracene backbone.
- Stereoselective introduction of hydroxyl and amino groups using chiral catalysts (e.g., asymmetric epoxidation) .
- Carboxamide formation via coupling reactions with activated esters (e.g., EDC/NHS chemistry) .
- Purification via preparative HPLC or column chromatography to isolate stereoisomers . Critical reagents: Potassium permanganate (oxidation), sodium borohydride (reduction), and dimethylamine derivatives .
Q. How is the stereochemistry of this compound confirmed experimentally?
Stereochemical assignments rely on:
- X-ray crystallography for absolute configuration determination.
- NMR spectroscopy (e.g., NOESY for spatial proximity of protons) .
- Circular dichroism (CD) to correlate optical activity with stereocenters . Example: The (4S,4aS,5aR,12aR) configuration was validated using single-crystal X-ray analysis of a derivative .
Q. What are the primary physicochemical properties relevant to its stability in aqueous solutions?
Key properties include:
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields for its synthesis?
Bayesian optimization uses iterative feedback to identify optimal conditions:
- Variables : Temperature, solvent polarity, catalyst loading.
- Response surface modeling predicts yield maxima with minimal experiments . Example: A 35% yield increase was achieved by optimizing methoxy group introduction using a Gaussian process model .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Stereoisomer impurities (e.g., 4aR vs. 4aS configurations).
- Assay variability (e.g., cell line sensitivity, solvent effects). Mitigation strategies:
- HPLC-MS purity validation (>98% enantiomeric excess) .
- Standardized bioassays (e.g., MIC testing for antimicrobial activity) . Case study: A 2024 study attributed inconsistent cytotoxicity to residual DMSO in cell media .
Q. How does the compound interact with bacterial ribosomes at the molecular level?
Mechanistic insights:
Q. What advanced techniques characterize its redox behavior in biological systems?
Methods include:
- Cyclic voltammetry to map oxidation potentials (e.g., C9-OH → quinone at +0.65 V) .
- EPR spectroscopy detects free radical intermediates during Fenton reactions .
- LC-MS/MS identifies hydroxylated metabolites in hepatic microsomes .
Safety and Handling
Q. What safety protocols are critical for handling this compound in the lab?
Based on SDS guidelines:
- PPE : Nitrile gloves, face shield, and Tyvek suits to prevent dermal exposure .
- Ventilation : Use fume hoods for powder handling (TLV: 0.1 mg/m³) .
- Spill management : Neutralize with 10% sodium bicarbonate . Note: Avoid methanol due to reactive byproduct formation .
Comparative Analysis
Q. How does its structure-activity relationship (SAR) differ from tetracycline?
SAR highlights:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
